

An In-depth Technical Guide to the Solubility of m-PEG16-alcohol

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Compound of Interest

Compound Name: *m*-PEG16-alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-poly(ethylene glycol) with 16 ethylene glycol units (**m-PEG16-alcohol**). An understanding of its solubility in various aqueous and organic solvents is crucial for its effective application in bioconjugation, drug delivery systems, and as a linker in novel therapeutic modalities. This document outlines the expected solubility profile of **m-PEG16-alcohol**, detailed experimental protocols for solubility determination, and factors influencing its solubility.

Core Solubility Profile

m-PEG16-alcohol, with a molecular weight of approximately 736.88 g/mol, is a polyethylene glycol (PEG) derivative characterized by a terminal methoxy group and a hydroxyl group.^[1] This structure imparts an amphiphilic nature, with a hydrophilic polyether backbone and polar end groups. Generally, PEGs are soluble in water and a range of polar organic solvents, while exhibiting insolubility in non-polar organic solvents.^{[2][3]} The solubility of PEGs is influenced by factors such as molecular weight, solvent polarity, temperature, and the presence of salts. As the molecular weight of PEG increases, its solubility in both water and organic solvents tends to decrease.^[4]

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for **m-PEG16-alcohol** is not extensively available in published literature. However, based on the known solubility of

polyethylene glycols with similar molecular weights (approximately 750 g/mol), the following table provides an estimated solubility profile. It is strongly recommended that researchers experimentally determine the solubility for their specific application and conditions.

Solvent System	Solvent Type	Temperature (°C)	Estimated Solubility (g/100 mL)
Water	Aqueous	25	> 60
Phosphate-Buffered Saline (PBS)	Aqueous Buffer	25	> 60
Ethanol	Polar Protic	25	> 50
Methanol	Polar Protic	25	> 50
Dichloromethane (DCM)	Polar Aprotic	25	> 50
Acetone	Polar Aprotic	25	Soluble
Tetrahydrofuran (THF)	Polar Aprotic	25	Soluble
Toluene	Non-polar Aromatic	25	Soluble
Acetonitrile	Polar Aprotic	25	Soluble
Hexane	Non-polar	25	Insoluble
Diethyl Ether	Non-polar	25	Insoluble

Note: "Soluble" indicates that while precise quantitative data is not available, the substance is expected to have good solubility based on the general properties of PEGs. "Insoluble" indicates poor solubility. The estimation for water solubility is based on data for PEG 1000 being 750g/L.

[5]

Experimental Protocols

A standard method for determining the equilibrium solubility of a compound is the shake-flask method, followed by a suitable analytical technique for quantification of the dissolved solute.

I. Shake-Flask Method for Solubility Determination

This method is considered a reliable technique for measuring the thermodynamic solubility of a substance.^[6]

Materials:

- **m-PEG16-alcohol**
- Selected solvents (analytical grade or higher)
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or other compatible material)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- **Preparation:** Add an excess amount of **m-PEG16-alcohol** to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached. A common starting point is to add approximately 100 mg of solute to 10 mL of solvent.
- **Equilibration:** Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.^[7]
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of larger particles. Subsequently, centrifuge the vials at a high speed to pellet the remaining undissolved solid.

- **Sample Collection:** Carefully withdraw an aliquot of the supernatant. To ensure no particulate matter is transferred, it is recommended to filter the supernatant using a chemically compatible syringe filter.
- **Dilution:** Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
- **Quantification:** Analyze the concentration of **m-PEG16-alcohol** in the diluted solution using a suitable analytical method, such as UV-Vis spectroscopy (if a chromophore is present or can be complexed), refractive index detection, or a colorimetric assay.

II. Quantification by UV-Vis Spectroscopy (via Complexation)

Since PEG itself does not have a strong UV chromophore, a common method for its quantification is through a colorimetric assay, such as the barium-iodide method.^{[7][8]} This method is based on the formation of a colored complex between PEG, barium chloride, and iodine.

Materials:

- Saturated **m-PEG16-alcohol** solution (from shake-flask method)
- Barium chloride solution
- Iodine solution
- UV-Vis spectrophotometer
- Cuvettes

Procedure:

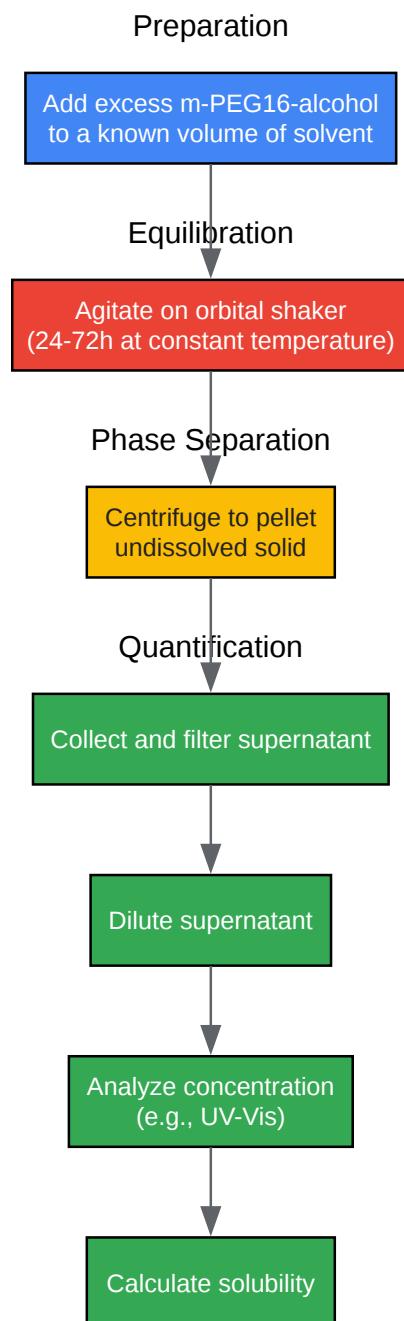
- **Standard Curve Preparation:** Prepare a series of standard solutions of **m-PEG16-alcohol** of known concentrations in the solvent of interest.

- **Complex Formation:** To a known volume of each standard and the diluted unknown sample, add a solution of barium chloride followed by an iodine solution. Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) for the color to develop.
- **Absorbance Measurement:** Measure the absorbance of each solution at the wavelength of maximum absorbance for the complex (typically around 535 nm).
- **Concentration Determination:** Plot a standard curve of absorbance versus the concentration of the standard solutions. Use the equation of the line from the linear regression of the standard curve to calculate the concentration of **m-PEG16-alcohol** in the diluted unknown sample.
- **Solubility Calculation:** Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of **m-PEG16-alcohol** in that solvent at the specified temperature.

Visualizations

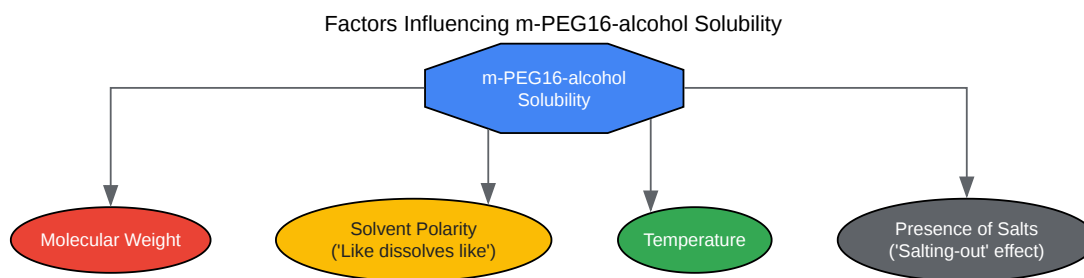
The following diagrams illustrate key concepts and workflows related to the solubility of **m-PEG16-alcohol**.

Workflow for Solubility Determination of m-PEG16-alcohol



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Caption: Workflow for the experimental determination of **m-PEG16-alcohol** solubility.



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Caption: Key factors that modulate the solubility of **m-PEG16-alcohol**.

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